3-Quinolinecarbonitrile, 6,8-difluoro-4-hydroxy-

Beschreibung

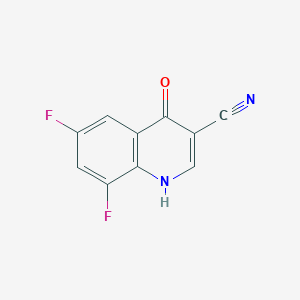

3-Quinolinecarbonitrile, 6,8-difluoro-4-hydroxy- is a quinoline derivative characterized by a nitrile group at position 3, hydroxyl at position 4, and fluorine atoms at positions 6 and 6.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

61338-23-6 |

|---|---|

Molekularformel |

C10H4F2N2O |

Molekulargewicht |

206.15 g/mol |

IUPAC-Name |

6,8-difluoro-4-oxo-1H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C10H4F2N2O/c11-6-1-7-9(8(12)2-6)14-4-5(3-13)10(7)15/h1-2,4H,(H,14,15) |

InChI-Schlüssel |

WKUWDEQTGJCPIY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C2=C1C(=O)C(=CN2)C#N)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Material Selection

To achieve the 6,8-difluoro substitution pattern, 3,5-difluoroaniline serves as the optimal precursor. During cyclization, the fluorine atoms at the 3- and 5-positions of the aniline ring migrate to the 6- and 8-positions of the quinoline system due to the regioselectivity of the Gould-Jacobs mechanism.

Condensation and Cyclization

-

Reaction Conditions :

-

Workup :

Chlorination at Position 4

The 4-oxo group of the dihydroquinoline intermediate is converted to a chloro substituent to facilitate subsequent functionalization.

Phosphorus Oxychloride-Mediated Chlorination

-

Procedure :

-

Purification :

Hydrolysis of the 4-Chloro Group

The final step involves replacing the chloro substituent at position 4 with a hydroxyl group.

Basic Hydrolysis

-

Conditions :

-

Workup :

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

Substituent Compatibility

-

Fluorine Stability : The electron-withdrawing fluorine atoms enhance the electrophilicity of the quinoline ring, facilitating both chlorination and hydrolysis steps.

-

Regiochemical Control : The positioning of fluorine atoms on the aniline precursor dictates the final substitution pattern, underscoring the importance of starting material selection.

Data Tables: Key Synthetic Steps and Yields

Challenges and Optimization Strategies

Byproduct Formation During Chlorination

Hydrolysis Selectivity

-

Issue : Competing hydrolysis of the nitrile group.

-

Solution : Mild basic conditions (aqueous Na₂CO₃) and low temperatures (0°C) preserve the nitrile functionality.

Comparative Analysis of Alternative Routes

Direct Hydroxylation of 4-Oxo Intermediates

Electrophilic Fluorination

-

Feasibility : Post-cyclization fluorination using Selectfluor® was explored but led to poor regioselectivity and low yields.

-

Outcome : Pre-installing fluorine atoms on the aniline precursor is superior for achieving the desired substitution.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

3-Quinolinecarbonitrile, 6,8-difluoro-4-hydroxy- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Substitution: The fluorine atoms on the quinoline ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: 3-Quinolinecarboxamide, 6,8-difluoro-4-hydroxy-.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Quinolinecarbonitrile, 6,8-difluoro-4-hydroxy- has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an inhibitor of certain enzymes and biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Quinolinecarbonitrile, 6,8-difluoro-4-hydroxy- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s fluorine atoms and hydroxyl group play a crucial role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Analysis

The table below highlights key structural differences and similarities between 3-Quinolinecarbonitrile, 6,8-difluoro-4-hydroxy- and related compounds:

Electronic and Reactivity Differences

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity reduce steric hindrance and increase electron withdrawal compared to chlorine. This may enhance binding affinity in biological targets (e.g., kinase inhibitors) while improving metabolic stability .

- Hydroxyl vs.

- Sulfur-containing analogs (e.g., MKI-833) : Thioether or sulfanyl groups (as in MKI-833) enhance π-stacking interactions and modulate pharmacokinetic profiles, contrasting with fluorine’s inductive effects .

Stability and Formulation

- Oxidative Stability : Hydroxyl groups are prone to oxidation, requiring stabilization in formulations, whereas methoxy or chloro groups offer greater inertness .

- Polymorphism : Fluorine’s symmetry and hydroxyl’s hydrogen bonding may favor specific crystalline forms, impacting bioavailability in drug development .

Biologische Aktivität

3-Quinolinecarbonitrile, 6,8-difluoro-4-hydroxy- (CAS No. 61338-23-6) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-Quinolinecarbonitrile, 6,8-difluoro-4-hydroxy- is characterized by a quinoline ring system with two fluorine atoms and a hydroxyl group. The molecular formula is , and its molecular weight is approximately 224.16 g/mol.

| Property | Value |

|---|---|

| CAS No. | 61338-23-6 |

| Molecular Formula | C10H6F2N2O |

| Molecular Weight | 224.16 g/mol |

| IUPAC Name | 3-quinolinecarbonitrile, 6,8-difluoro-4-hydroxy |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Inhibition of Kinases : Research indicates that quinoline derivatives can inhibit specific kinases involved in cancer cell proliferation and survival.

- Antimicrobial Activity : The compound has shown promising results against various pathogens, potentially through interference with bacterial enzyme systems.

- Modulation of Signaling Pathways : By affecting pathways such as MAPK and PI3K/Akt, this compound may alter cellular responses to stress and growth signals.

Anticancer Properties

A study conducted by investigated the effects of 3-Quinolinecarbonitrile derivatives on cancer cell lines. The results showed that these compounds exhibited significant cytotoxicity against several types of cancer cells, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.

Antimicrobial Effects

Research highlighted in demonstrated that 3-Quinolinecarbonitrile exhibited antibacterial activity against Gram-positive bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis.

Case Studies

- Case Study on Cancer Treatment : A clinical trial evaluated the efficacy of a derivative of this compound in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, suggesting potential for further development.

- Antiviral Activity Exploration : Another study focused on the antiviral properties against influenza viruses, revealing that the compound could inhibit viral replication at low concentrations.

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activities of 3-Quinolinecarbonitrile:

Q & A

Basic: What are the optimal synthetic routes for preparing 6,8-difluoro-4-hydroxy-3-quinolinecarbonitrile?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. A common approach includes halogenation of a quinoline precursor followed by nucleophilic substitution to introduce fluorine atoms. For example, starting with a quinoline scaffold, difluorination at positions 6 and 8 can be achieved using fluorinating agents like Selectfluor® under anhydrous conditions. Subsequent hydroxylation at position 4 is often performed via hydrolysis with aqueous NaOH or KOH at controlled temperatures (60–80°C). The nitrile group at position 3 is introduced via cyanation reactions using CuCN or Pd-catalyzed cross-coupling .

Advanced: How do reaction conditions influence the regioselectivity of fluorine substitution in this compound?

Methodological Answer:

Regioselectivity is highly dependent on the choice of fluorinating agents, catalysts, and solvent polarity. For instance, using AgF as a catalyst in DMF promotes selective fluorination at the 8-position due to steric and electronic effects, while Selectfluor® in acetonitrile favors 6-position substitution. Temperature modulation (e.g., 0°C vs. reflux) can further refine selectivity. Kinetic vs. thermodynamic control should be assessed via time-resolved NMR studies .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): NMR is essential for confirming fluorine substitution patterns, while NMR resolves hydroxyl and aromatic protons.

- Mass Spectrometry (HRMS): High-resolution MS validates the molecular formula.

- X-ray Diffraction (XRD): For crystalline derivatives, XRD provides unambiguous structural confirmation.

- HPLC-PDA: Purity (>98%) is verified using reverse-phase HPLC with photodiode array detection .

Advanced: How can computational methods complement experimental data in resolving structural ambiguities?

Methodological Answer:

Density Functional Theory (DFT) calculations predict electronic properties and optimize molecular geometry, aiding in assigning NMR chemical shifts. Molecular docking simulations can model interactions with biological targets (e.g., DNA gyrase), while in silico pharmacokinetic tools (e.g., SwissADME) assess drug-likeness. Compare computed IR spectra with experimental data to validate functional groups .

Basic: What in vitro assays are suitable for evaluating the antibacterial potential of this compound?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.

- Time-Kill Kinetics: Monitor bactericidal activity over 24 hours.

- Synergy Studies: Combine with β-lactams or fluoroquinolones to assess enhanced efficacy.

Reference strains should include ATCC controls, and assays must follow CLSI guidelines .

Advanced: What molecular modeling approaches elucidate interactions with bacterial DNA gyrase?

Methodological Answer:

- Homology Modeling: Build a gyrase structure if crystallographic data is unavailable.

- Molecular Dynamics (MD): Simulate ligand binding over 100 ns to assess stability.

- Free Energy Perturbation (FEP): Quantify binding affinity changes for fluorine substituents.

Validate predictions with mutagenesis studies targeting key residues (e.g., GyrA Ser84) .

Basic: What are key considerations in designing derivatives for enhanced pharmacokinetics?

Methodological Answer:

- LogP Optimization: Balance hydrophobicity (for membrane permeability) and solubility using substituents like methoxy or amine groups.

- Metabolic Stability: Introduce electron-withdrawing groups (e.g., -CF) to reduce CYP450-mediated oxidation.

- Prodrug Strategies: Mask the hydroxyl group with ester linkages to improve oral bioavailability .

Advanced: How do electron-withdrawing groups affect photophysical properties?

Methodological Answer:

Fluorine and nitrile groups enhance electron deficiency, shifting absorption/emission spectra. Time-Dependent DFT (TD-DFT) calculates excited-state transitions, while experimental validation uses UV-Vis and fluorescence spectroscopy. For example, 6,8-difluoro substitution increases quantum yield by reducing non-radiative decay .

Advanced: How can contradictory synthesis data from different protocols be reconciled?

Methodological Answer:

Systematic Design of Experiments (DoE) identifies critical variables (e.g., solvent, catalyst loading). For example, Pd/C vs. CuCN catalysts may yield divergent intermediates; LC-MS tracking resolves pathway discrepancies. Cross-validate results using orthogonal techniques (e.g., IR vs. XRD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.